2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide
Description
The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes:
- A 3-ethyl group and 2-(ethylimino) substituent on the thiazolidinone ring.
- A 4-oxo moiety at position 2.
- An acetamide side chain substituted with a 2-methylphenyl group at the N-position.
4-Thiazolidinones are pharmacologically significant due to their antimicrobial, anti-inflammatory, and antioxidant activities . The ethylimino group and acetamide side chain in this compound likely modulate its electronic properties and binding interactions with biological targets.
Properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-17-16-19(5-2)15(21)13(22-16)10-14(20)18-12-9-7-6-8-11(12)3/h6-9,13H,4-5,10H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBTXMXYHNCPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide typically involves the reaction of appropriate thioamides with α-haloketones under controlled conditions. A common method employs:
Starting Materials:
Thioamide derivative
α-Haloketone
Reaction Conditions:
Solvent: Often anhydrous ethanol or methanol
Temperature: Between 50°C to 80°C
Catalyst: A mild base like triethylamine
Reaction Time: 8 to 12 hours
Industrial Production Methods: In industrial settings, the production might utilize large-scale reactors with continuous monitoring of reaction parameters to ensure consistency. Automated synthesis and purification systems are often employed to maximize yield and purity.
Types of Reactions It Undergoes:
Oxidation:
Oxidizing agents like hydrogen peroxide can oxidize certain functional groups on the molecule, resulting in altered bioactivity.
Reduction:
Reduction can be achieved with reagents such as lithium aluminum hydride, which may open or reduce the thiazolidine ring.
Substitution:
The compound may undergo nucleophilic or electrophilic substitution, especially in the presence of reactive groups like the amide or ethylimino parts.
Common Reagents and Conditions Used in These Reactions:
Oxidizing agents: hydrogen peroxide, potassium permanganate
Reducing agents: lithium aluminum hydride, sodium borohydride
Substituents: Halogens (chlorine, bromine), alkyl groups
Major Products Formed From These Reactions:
Oxidized products
Reduced analogs
Substituted derivatives depending on the reagent used
Scientific Research Applications
Chemistry: 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide serves as a precursor in the synthesis of more complex molecules. Its reactivity allows for functionalization, making it a valuable intermediate in medicinal chemistry.
Biology: This compound's structure is conducive to biological activity. It is investigated for its potential as an enzyme inhibitor due to the presence of the thiazolidine ring, which can mimic substrates or transition states of enzyme-catalyzed reactions.
Medicine: Pharmacologically, this compound is researched for its antibacterial and antifungal properties, capitalizing on the bioactive nature of the thiazolidine ring. Additionally, its potential anti-inflammatory and analgesic properties are under study.
Industry: In the industrial realm, this compound is explored for its role in the production of advanced materials and as a component in certain polymers that require specific structural attributes.
Mechanism of Action
The mechanism of action for 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide generally involves interaction with biological macromolecules, such as proteins or nucleic acids. The compound may bind to the active sites of enzymes or receptors, inhibiting their function or modulating their activity. Molecular targets could include:
Enzymes:
Enzyme inhibition through competitive binding
Modulation of enzyme activity through allosteric interactions
Receptors:
Binding to cellular receptors to induce or inhibit signal transduction pathways
Pathways Involved:
Enzymatic pathways related to metabolic or signaling processes
Cellular pathways including inflammatory response or cellular proliferation
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The following table summarizes key analogues and their distinguishing features:
| Compound Name / ID | Key Substituents | Molecular Formula | Molecular Weight | Biological Activity (Reported) | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | 3-ethyl, 2-(ethylimino), N-(2-methylphenyl)acetamide | C₁₆H₂₀N₄O₂S | 332.43 | Not explicitly stated | [8, 19] |
| 2-(3-Ethyl-2-{2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinyl}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide (9d) | 4-hydroxy-6-methyl-2-oxopyran-3-yl hydrazine group | C₂₂H₂₅N₅O₅S | 495.53 | Antimicrobial activity (47% yield) | [1] |
| 2-[(2E)-4-Oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | 3-phenyl, 2-(phenylimino), N-(2-trifluoromethylphenyl) | C₂₃H₁₉F₃N₄O₂S | 480.48 | No data provided | [3] |
| 2-{(2E)-2-[(4-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide | 4-chloro-2-methylphenyl imino, N-(2,3-dimethylphenyl) | C₂₁H₂₁ClN₄O₂S | 436.94 | No data provided | [6] |
| 2-[(2Z)-3-Ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxy-2-nitrophenyl)acetamide | N-(4-methoxy-2-nitrophenyl) | C₁₇H₂₁N₅O₅S | 407.45 | No data provided | [9] |
| N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide | N-(2-bromo-4-methylphenyl) | C₁₆H₂₀BrN₃O₂S | 398.32 | Predicted pKa = 12.92 | [19] |
| 2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide | 5-chloro-2-methoxyphenyl imino, N-(5-chloro-2-methylphenyl) | C₂₁H₂₁Cl₂N₃O₃S | 466.38 | No data provided | [22] |
Impact of Substituents on Activity
A. Thiazolidinone Ring Modifications
- Ethyl vs.
- Ethylimino vs. Aryl-Imino Groups: The ethylimino group (C-NH) in the target compound differs from phenylimino groups (e.g., ). Aryl-imino groups (e.g., trifluoromethylphenyl in ) introduce steric bulk and electronic effects, which may alter target binding .
B. Acetamide Side Chain Variations
- 2-Methylphenyl vs. Halogenated/Bulky Groups: The 2-methylphenyl group in the target compound balances hydrophobicity and steric hindrance. The trifluoromethyl group () enhances electron-withdrawing effects, which could influence receptor interactions .
Biological Activity
The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide belongs to the thiazolidinone family, which has garnered significant interest due to its diverse biological activities, including antifungal, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings, including synthesis, biological assays, and structure-activity relationships.
Synthesis and Structural Characteristics
The synthesis of thiazolidinone derivatives typically involves multi-step reactions that include the formation of the thiazolidine ring followed by acylation. The specific compound of interest features a thiazolidinone core with an ethylimino group and a 2-methylphenyl acetamide substituent, which may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal potential of thiazolidinone derivatives. A related compound, 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide , demonstrated significant antifungal activity against various strains of phytopathogenic fungi. For instance, a derivative showed an effective concentration (EC50) of 0.85 µg/mL against Alternaria solani and 2.29 µg/mL against Phoma lingam . This suggests that similar modifications in the structure of our compound could lead to enhanced antifungal properties.
Anticancer Activity
Thiazolidinones have been studied for their cytotoxic effects on cancer cells. Research indicates that certain thiazolidinone derivatives can induce apoptosis in human leukemia cells . The mechanism often involves the activation of caspase pathways and modulation of cell cycle progression. The specific compound's structure may influence its interaction with cancer cell targets, warranting further investigation into its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have also been documented. Compounds in this class exhibit activity against a range of bacterial strains. The mechanism is often attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones. Key factors influencing activity include:
- Substituents on the Thiazolidine Ring : Modifications can enhance potency and selectivity.
- Lipophilicity : Increased hydrophobic character may improve membrane permeability.
- Functional Groups : The presence of electron-withdrawing or donating groups can significantly affect reactivity and interaction with biological targets.
| Compound | Activity | EC50/IC50 Values | Target |
|---|---|---|---|
| 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide | Antifungal | 0.85 µg/mL (A. solani) | Fungal enzymes |
| Thiazolidinone derivative X | Anticancer | IC50 = 15 µM (human leukemia) | Caspase pathway |
| Thiazolidinone derivative Y | Antimicrobial | MIC = 32 µg/mL (E. coli) | Bacterial cell wall |
Case Studies
- Antifungal Study : A series of thiazolidinone derivatives were synthesized and tested against multiple fungal strains. The most promising compound exhibited low EC50 values, indicating strong antifungal potential.
- Cytotoxicity Assessment : Various thiazolidinones were evaluated for their ability to induce apoptosis in cancer cells. One compound showed significant cytotoxicity at low concentrations, prompting further exploration into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
